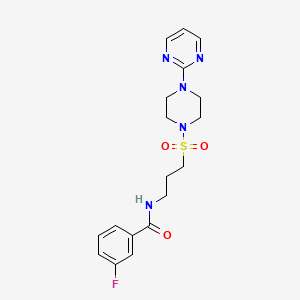![molecular formula C19H16N4O2S B2625903 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide CAS No. 671199-11-4](/img/structure/B2625903.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación
Synthesis and Inotropic Activities
A study by Li et al. (2008) described the synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide derivatives and evaluated their positive inotropic effects. These compounds were tested for their ability to increase stroke volume in isolated rabbit heart preparations, with some showing favorable activity compared to the standard drug Milrinone. Notably, a specific derivative exhibited the most desirable potency, indicating the potential of these compounds as positive inotropic agents Li et al., 2008.
Anticonvulsant Properties
Research by Alswah et al. (2013) focused on the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor, to explore their anticonvulsant properties. The study found that certain compounds exhibited significant anticonvulsant activities, suggesting their potential use in treating convulsions Alswah et al., 2013.
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their anticancer activity by Reddy et al. (2015). The study aimed at meeting structural requirements essential for anticancer activity, leading to the discovery of compounds that demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines Reddy et al., 2015.
Antimicrobial Agents
Sahi et al. (2016) synthesized a series of compounds including quinolines and triazolo[4,3-a]quinazolines, evaluating them for their antibacterial and antifungal activities. The research identified compounds with good antimicrobial activity, highlighting their potential as new antimicrobial agents Sahi et al., 2016.
H1-antihistaminic Agents
A study by Alagarsamy et al. (2009) synthesized and tested a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their in vivo H1-antihistaminic activity. One compound emerged as particularly active, suggesting its potential as a new class of H1-antihistaminic agents Alagarsamy et al., 2009.
Mecanismo De Acción
Target of Action
The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide is DNA . This compound acts as a DNA intercalator , which means it inserts itself between the base pairs in the DNA double helix .
Mode of Action
This compound interacts with its target, DNA, by intercalation . This interaction causes changes in the DNA structure, disrupting the normal function of the DNA .
Biochemical Pathways
The intercalation of this compound into DNA affects various biochemical pathways. It disrupts the normal replication and transcription processes of the DNA, leading to cell death . This makes it a potential candidate for anticancer therapy .
Pharmacokinetics
In silico admet profiles suggest that it has good bioavailability .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is due to its interaction with DNA, which disrupts the normal function of the DNA .
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHGAGZHIURPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)



![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)


![4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2625843.png)